Methyl 1-fluoronaphthalene-2-carboxylate
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Overview
Description
Methyl 1-fluoronaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the first position and a methyl ester group at the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-fluoronaphthalene-2-carboxylate typically involves the fluorination of naphthalene derivatives followed by esterification. One common method is the direct fluorination of naphthalene-2-carboxylic acid using a fluorinating agent such as Selectfluor. The resulting 1-fluoronaphthalene-2-carboxylic acid is then esterified using methanol in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-fluoronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction can lead to the formation of dihydronaphthalene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalene derivatives.
Scientific Research Applications
Methyl 1-fluoronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-fluoronaphthalene-2-carboxylate involves its interaction with molecular targets through its fluorine and ester functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes, receptors, and other biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoronaphthalene-1-carboxylate
- Methyl 4-fluoronaphthalene-1-carboxylate
- Methyl 1-chloronaphthalene-2-carboxylate
Uniqueness
Methyl 1-fluoronaphthalene-2-carboxylate is unique due to the specific positioning of the fluorine atom and the ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9FO2 |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
methyl 1-fluoronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9FO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,1H3 |
InChI Key |
ACAPOSNBKYEFQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C=C1)F |
Origin of Product |
United States |
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